molecular formula C78H134N14O22S2 B12380867 (2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B12380867
M. Wt: 1684.1 g/mol
InChI Key: GFSAHVSGSYEZFP-JCCDDOSZSA-N
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Description

The compound “(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide” is a highly complex organic molecule. It features multiple functional groups, including amino acids, amides, and ether linkages, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. The synthetic route may include:

    Peptide Bond Formation: Using coupling reagents like EDCI or DCC to form amide bonds between amino acids.

    Protecting Group Strategies: Employing protecting groups like Boc or Fmoc to protect reactive functional groups during intermediate steps.

    Cyclization: Forming the cyclic structure through intramolecular reactions, often under specific conditions like high dilution or the presence of catalysts.

Industrial Production Methods

Industrial production of such complex molecules often involves automated peptide synthesizers and large-scale chromatography for purification. The process is optimized for yield and purity, often requiring stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions may occur at the amide or ether linkages.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Ammonia, amines

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound can be used as a building block for more complex molecules or as a model compound for studying peptide chemistry.

Biology

In biological research, it may be used to study protein interactions, enzyme activity, or cellular uptake mechanisms.

Medicine

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for such a compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved could include signal transduction, protein synthesis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Shorter chains of amino acids with similar functional groups.

    Proteins: Larger, more complex molecules with similar structural features.

    Synthetic Polymers: Man-made molecules with repeating units similar to the compound .

Uniqueness

The uniqueness of the compound lies in its specific sequence of amino acids, the presence of multiple functional groups, and its potential for forming complex three-dimensional structures.

Properties

Molecular Formula

C78H134N14O22S2

Molecular Weight

1684.1 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C78H134N14O22S2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-23-68(97)84-32-35-108-37-39-110-41-43-112-45-47-114-49-48-113-46-44-111-42-40-109-38-36-107-34-30-69(98)83-31-19-18-21-59(72(100)85-52-67(82)96)86-76(104)64-22-20-33-92(64)78(106)63-54-116-115-53-58(79)71(99)88-61(50-56-24-26-57(93)27-25-56)75(103)91-70(55(3)5-2)77(105)87-60(28-29-65(80)94)73(101)89-62(51-66(81)95)74(102)90-63/h24-27,55,58-64,70,93H,4-23,28-54,79H2,1-3H3,(H2,80,94)(H2,81,95)(H2,82,96)(H,83,98)(H,84,97)(H,85,100)(H,86,104)(H,87,105)(H,88,99)(H,89,101)(H,90,102)(H,91,103)/t55-,58-,59-,60-,61-,62-,63-,64-,70-/m0/s1

InChI Key

GFSAHVSGSYEZFP-JCCDDOSZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)[C@@H](C)CC)CC3=CC=C(C=C3)O)N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)C(C)CC)CC3=CC=C(C=C3)O)N

Origin of Product

United States

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